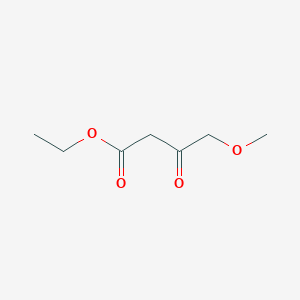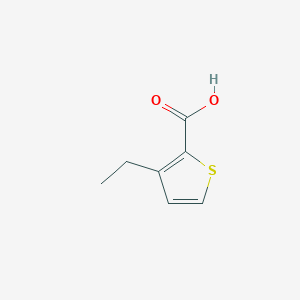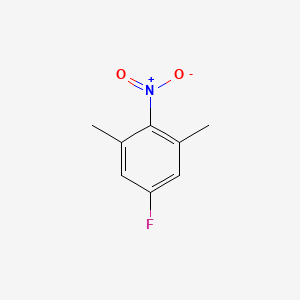![molecular formula C31H28P2 B1280597 (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene CAS No. 71042-55-2](/img/structure/B1280597.png)
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene is a chiral ligand commonly used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a bicyclo[2.2.1]hept-5-ene backbone, allows it to effectively coordinate with various metal centers, making it a valuable tool in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-ene backbone.
Phosphination: The introduction of diphenylphosphino groups is achieved through a phosphination reaction, where diphenylphosphine is reacted with the bicyclo[2.2.1]hept-5-ene derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors designed for high efficiency and yield.
Automated Purification: Advanced purification systems, such as automated chromatography, are employed to ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to verify the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene undergoes various types of reactions, including:
Coordination Reactions: It forms stable complexes with transition metals, which are used as catalysts in asymmetric synthesis.
Oxidation and Reduction: The ligand can participate in redox reactions, altering the oxidation state of the coordinated metal center.
Substitution Reactions: It can undergo substitution reactions where one of the diphenylphosphino groups is replaced by another ligand.
Common Reagents and Conditions
Coordination Reactions: Commonly used metals include palladium, platinum, and rhodium. Reactions are typically carried out in solvents such as dichloromethane or toluene under inert atmosphere.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Substitution Reactions: Reagents like halides or other phosphines are used in the presence of a base to facilitate the substitution process.
Major Products
The major products formed from these reactions include various metal-ligand complexes, which are used as catalysts in asymmetric hydrogenation, hydroformylation, and other important organic transformations.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The ligand is widely used in the synthesis of chiral molecules, which are important in the production of pharmaceuticals and agrochemicals.
Organometallic Chemistry: It is used to study the coordination behavior of transition metals and their catalytic properties.
Biology
Enzyme Mimics: The ligand-metal complexes are used as models to study the behavior of metalloenzymes and their catalytic mechanisms.
Medicine
Drug Development: The chiral nature of the ligand makes it valuable in the synthesis of enantiomerically pure drugs, which can have different therapeutic effects compared to their racemic mixtures.
Industry
Fine Chemicals Production: The ligand is used in the production of fine chemicals, where high selectivity and efficiency are required.
Mechanism of Action
The mechanism by which (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene exerts its effects involves:
Coordination to Metal Centers: The diphenylphosphino groups coordinate to metal centers, forming stable complexes.
Activation of Substrates: The metal-ligand complex activates substrates by facilitating bond formation or cleavage.
Chiral Induction: The chiral environment created by the ligand induces asymmetry in the reaction products, leading to high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP)
- (S)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP)
- 1,2-Bis(diphenylphosphino)ethane (DPPE)
Uniqueness
- Structural Features : The bicyclo[2.2.1]hept-5-ene backbone provides a rigid and unique structure compared to other ligands like BINAP and DPPE.
- Chiral Induction : The specific arrangement of the diphenylphosphino groups in (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene offers distinct chiral induction properties, making it highly effective in asymmetric synthesis.
Properties
CAS No. |
71042-55-2 |
|---|---|
Molecular Formula |
C31H28P2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(1S,2R,3R,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25-,30-,31-/m1/s1 |
InChI Key |
CDJHPMXMJUCLPA-KWINWIPXSA-N |
SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Isomeric SMILES |
C1[C@H]2C=C[C@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


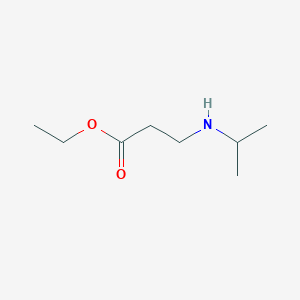
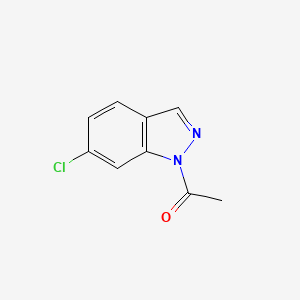
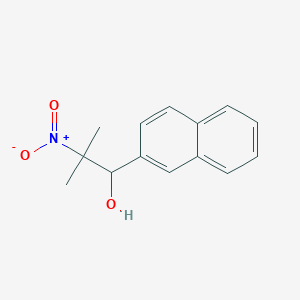

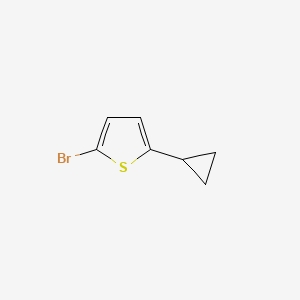
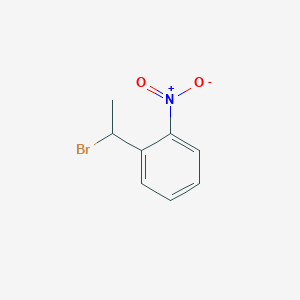
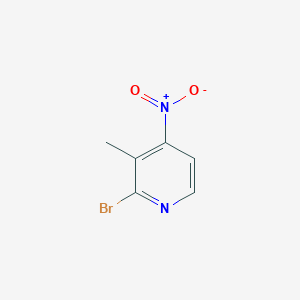
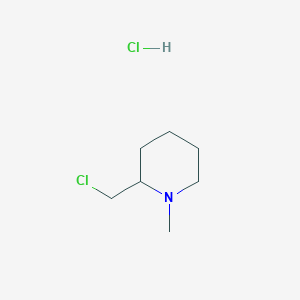
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
